5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
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Overview
Description
5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate diamines with aldehydes or ketones under acidic or basic conditions. For instance, the condensation of 2-aminopyridine with acetaldehyde followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of laboratory-scale syntheses. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced imidazopyridines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: Similar structure but different substitution pattern.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: Contains a thiazole ring instead of an imidazole ring.
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Features a pyrazine ring instead of a pyridine ring.
Uniqueness
5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N2 |
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Molecular Weight |
136.19 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H12N2/c1-7-3-2-4-8-5-9-6-10(7)8/h5-7H,2-4H2,1H3 |
InChI Key |
MKIIWLKYHMDOKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=CN=CN12 |
Origin of Product |
United States |
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